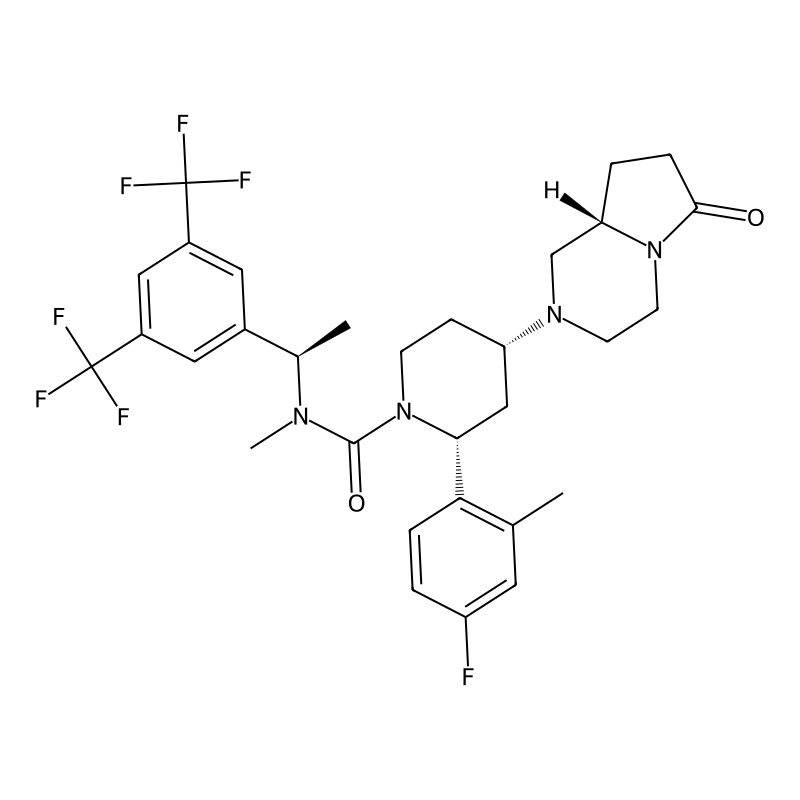

Orvepitant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Orvepitant (CAS 579475-18-6) is a highly potent, selective, and brain-penetrant non-peptide neurokinin-1 (NK1) receptor antagonist utilized extensively in advanced neurological and respiratory research [1]. Characterized by a high lipophilicity (logP ~5.4) and sub-nanomolar binding affinity (pKi = 10.2, Ki ~0.6 nM), the compound is engineered to readily cross the blood-brain barrier and achieve full central target engagement. From a procurement perspective, Orvepitant is distinguished by its extended terminal elimination half-life of approximately 33 hours, which supports sustained >99% central NK1 receptor occupancy over a 24-hour interval [1]. This pharmacokinetic profile makes it a critical baseline material for laboratories modeling chronic refractory cough, pruritus, and central nervous system disorders requiring continuous receptor blockade without the confounding variables of frequent multi-dosing regimens.

Substituting Orvepitant with earlier-generation NK1 antagonists, such as the industry-standard Aprepitant, fundamentally compromises pharmacokinetic continuity and formulation stability in experimental models [1]. Aprepitant exhibits a relatively short terminal half-life of 9–13 hours and acts as a moderate inhibitor of the CYP3A4 enzyme, which can significantly skew drug-drug interaction studies and alter the clearance of co-administered compounds like midazolam [2]. In contrast, Orvepitant’s 33-hour half-life ensures steady-state accumulation for continuous 24-hour receptor saturation, streamlining in vivo workflow fit [1]. Furthermore, while the Orvepitant free base suffers from poor aqueous solubility, procurement of its specific maleate salt form (Form 1) provides a thermodynamically stable, non-hygroscopic alternative that resolves the erratic dissolution profiles typical of highly lipophilic generic analogs[1].

Pharmacokinetic Profile for Steady-State Workflow Integration

Orvepitant demonstrates an extended terminal elimination half-life of approximately 33 hours, enabling it to maintain >99% central NK1 receptor occupancy at therapeutic doses (30-60 mg) for a full 24-hour period [1]. In direct comparison, the benchmark NK1 antagonist Aprepitant clears much more rapidly, with a half-life of only 9 to 13 hours [2]. This quantitative difference allows Orvepitant to be utilized in once-daily dosing regimens, reducing handling stress and pharmacokinetic trough variability in longitudinal in vivo studies [1].

| Evidence Dimension | Terminal elimination half-life and central receptor occupancy |

| Target Compound Data | Orvepitant: ~33 hours half-life; >99% central NK1 receptor occupancy at 30-60 mg/day |

| Comparator Or Baseline | Aprepitant: 9-13 hours half-life |

| Quantified Difference | Orvepitant provides a >2.5-fold longer half-life, ensuring sustained 24-hour >99% CNS receptor saturation. |

| Conditions | In vivo human PET imaging studies and pharmacokinetic profiling |

Enables researchers to maintain continuous 24-hour central receptor blockade with a single daily dose, minimizing handling stress in in vivo models.

Formulation Compatibility and Solid-State Stability

The free base form of Orvepitant exhibits significant lipophilicity (logP 5.4) and poor aqueous solubility, which can lead to erratic bioavailability [1]. To resolve this, the compound is specifically formulated as a maleate salt (Form 1), which solid-state characterization confirms is thermodynamically stable and non-hygroscopic [2]. Compared to the unformulated free base, the maleate salt dramatically improves dissolution characteristics and resistance to moisture-induced degradation, making it the required form for reliable pharmaceutical processing and long-term storage[1].

| Evidence Dimension | Aqueous solubility and thermodynamic stability |

| Target Compound Data | Orvepitant maleate (Form 1): Thermodynamically stable, non-hygroscopic, improved dissolution |

| Comparator Or Baseline | Orvepitant free base: Poor aqueous solubility (logP 5.4) |

| Quantified Difference | The maleate salt overcomes the inherent lipophilic barrier of the free base, enabling consistent bioavailability and stable long-term storage. |

| Conditions | Solid-state characterization and pharmaceutical formulation |

Procuring the maleate salt form is critical for ensuring reliable dissolution and avoiding the erratic bioavailability associated with the highly lipophilic free base.

Target Selectivity for Reproducible Assays

Orvepitant acts as a highly potent, non-competitive antagonist at the human NK1 receptor, exhibiting a pKi of 10.2 (corresponding to a Ki of approximately 0.6 nM) [1]. Crucially for assay reproducibility, it demonstrates greater than 1000-fold selectivity over the related NK2 and NK3 receptors . When compared to non-selective tachykinin antagonists, this sub-nanomolar affinity and extreme selectivity ensure that observed pharmacodynamic effects are strictly mediated via the NK1 pathway, without confounding cross-reactivity [1].

| Evidence Dimension | Receptor binding affinity (Ki) and selectivity |

| Target Compound Data | Orvepitant: pKi 10.2 (Ki ~0.6 nM) for hNK1; >1000-fold selectivity over NK2/NK3 |

| Comparator Or Baseline | Class baseline (Non-selective tachykinin antagonists) |

| Quantified Difference | Highly selective sub-nanomolar affinity (>1000-fold over NK2/NK3) ensures precise NK1 modulation. |

| Conditions | In vitro radioligand binding assays (hNK1-CHO cells) |

Guarantees target-specific modulation, preventing confounding autonomic or smooth muscle interference from NK2/NK3 receptors in complex biological assays.

In Vivo Models of Chronic Refractory Cough

Leveraging Orvepitant's 33-hour half-life and >99% central receptor occupancy, researchers can effectively model central cough reflex hypersensitivity using a simplified once-daily dosing regimen, avoiding the pharmacokinetic troughs seen with shorter-acting agents like Aprepitant[1].

Pharmaceutical Formulation and Salt-Screening Benchmarks

Due to the stark contrast in dissolution between the free base and the maleate salt, Orvepitant maleate serves as an ideal reference material for formulation scientists developing stable, non-hygroscopic solid-state delivery systems for highly lipophilic (logP > 5) CNS drugs[2].

Central Nervous System (CNS) Behavioral Assays

The compound's high brain penetrance and >1000-fold selectivity for the NK1 receptor over NK2/NK3 make it the optimal procurement choice for precise, target-specific modulation in preclinical models of anxiety, depression, and stress-related disorders .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

KEGG Target based Classification of Drugs

Rhodopsin family

Tachykinin

TACR1 (NK1R) [HSA:6869] [KO:K04222]

Other CAS

Wikipedia

Use Classification

Dates

2: Ratti E, Bettica P, Alexander R, Archer G, Carpenter D, Evoniuk G, Gomeni R, Lawson E, Lopez M, Millns H, Rabiner EA, Trist D, Trower M, Zamuner S, Krishnan R, Fava M. Full central neurokinin-1 receptor blockade is required for efficacy in depression: evidence from orvepitant clinical studies. J Psychopharmacol. 2013 May;27(5):424-34. doi: 10.1177/0269881113480990. Epub 2013 Mar 28. PubMed PMID: 23539641.

Explore Compound Types